
4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzoyl chloride is an organic compound with the molecular formula ClC6H4COCl . It is a white solid that is soluble in some organic solvents and in aqueous base . It is used as an intermediate compound in the synthesis of pharmaceuticals .
Synthesis Analysis
4-Chlorobenzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .
Molecular Structure Analysis
The molecular weight of 4-Chlorobenzoyl chloride is 175.012 Da . The linear formula is ClC6H4COCl .
Chemical Reactions Analysis
4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Physical And Chemical Properties Analysis
4-Chlorobenzoyl chloride has a refractive index of n20/D 1.578 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), a melting point of 11-14 °C (lit.), and a density of 1.365 g/mL at 20 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives are crucial for developing new compounds with potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. For instance, the preparation of various pyrazole compounds involves cyclocondensation reactions, demonstrating the versatility of pyrazoles as scaffolds for chemical synthesis. Techniques such as X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis play essential roles in determining the molecular and crystal structures of these compounds, thereby aiding in the understanding of their physical and chemical properties (Giselle Batezila & W. Holzer, 2010).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking, Hirshfeld surface analysis, and density functional theory (DFT) calculations, offer insights into the intermolecular interactions, electronic properties, and potential biological activities of pyrazole derivatives. Such studies can predict the binding efficiency of compounds to biological targets, their electronic configurations, and their non-linear optical (NLO) properties, which are essential for designing compounds with specific functionalities (Y. Sert et al., 2018).
Antioxidant Properties
The evaluation of the antioxidant properties of pyrazole derivatives through in vitro assays, such as DPPH and hydroxyl radical scavenging methods, highlights their potential as therapeutic agents. These studies provide a basis for further research into the use of pyrazole compounds in medicine, especially for compounds synthesized through routes that may impart unique antioxidant capabilities (S. Naveen et al., 2021).
Antimicrobial Activities
The synthesis of pyrazole derivatives and their evaluation for antimicrobial activities against various bacterial strains underscore the potential of these compounds in developing new antibiotics. The structure-activity relationship (SAR) studies derived from such research can inform the design of more effective antimicrobial agents, contributing to the fight against resistant bacterial infections (Ishak Bildirici et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O.ClH/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8;/h1-6H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPMAQBEGHSORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

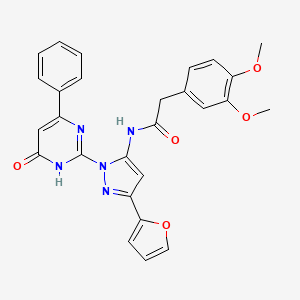


![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)
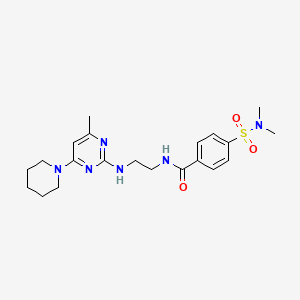

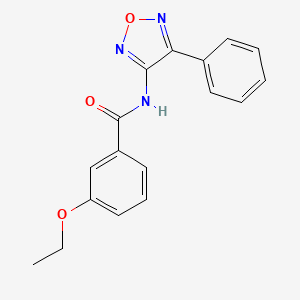
![3,3-Difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B2478450.png)
![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)
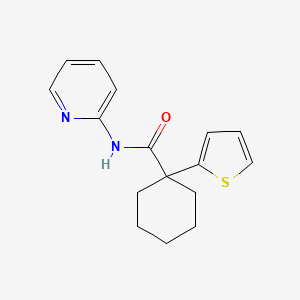
![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)
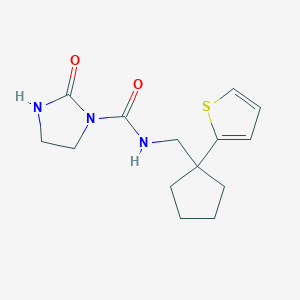
![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)